Methyl 2-hydroxy-5-sulfamoylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-hydroxy-5-sulfamoylbenzoate typically involves the esterification of 2-hydroxy-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature conditions, usually between 45-60°C, and requires a reaction time of 10-14 hours . After the reaction, the product is purified by filtration and reduced-pressure concentration .
Industrial Production Methods
For large-scale industrial production, the process involves the use of 2-methoxy-5-methyl chlorobenzoate and sodium amino sulfinate as starting materials . The reaction is catalyzed and carried out in a reactor, followed by decoloration using activated carbon and filtration to remove by-products . This method is efficient and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-hydroxy-5-sulfamoylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 2-hydroxy-5-sulfamoylbenzoate can be compared with other similar compounds such as:
Methyl 2,5-dihydroxybenzoate:
Methyl 2-methoxy-5-sulfamoylbenzoate: A similar compound with a methoxy group instead of a hydroxyl group, used in the synthesis of pharmaceuticals.
Uniqueness
Its structural features allow it to fit well into the active site of tyrosinase, enhancing its inhibitory activity .
Properties
IUPAC Name |
methyl 2-hydroxy-5-sulfamoylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOLQXYYAZTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131991-30-5 | |
Record name | methyl 2-hydroxy-5-sulfamoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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